molecular formula C9H8N2S5 B164520 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione CAS No. 132765-35-6

4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione

Cat. No.: B164520
CAS No.: 132765-35-6
M. Wt: 304.5 g/mol
InChI Key: DRMGXZWMQXEMKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiol-2-thione with 2-bromoethyl cyanide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione is unique due to its dual cyanoethylthio groups and dithiole-thione core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[[5-(2-cyanoethylsulfanyl)-2-sulfanylidene-1,3-dithiol-4-yl]sulfanyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S5/c10-3-1-5-13-7-8(14-6-2-4-11)16-9(12)15-7/h1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMGXZWMQXEMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=C(SC(=S)S1)SCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384744
Record name 3,3'-[(2-Sulfanylidene-2H-1,3-dithiole-4,5-diyl)disulfanediyl]dipropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132765-35-6
Record name 3,3'-[(2-Sulfanylidene-2H-1,3-dithiole-4,5-diyl)disulfanediyl]dipropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione in materials science?

A: this compound is not directly significant for its own material properties. Instead, it serves as a crucial precursor in synthesizing more complex molecules. Specifically, it can be used to create cobaltadithiolene macrocycles [, ]. These macrocycles hold promise for exhibiting catalytic properties, making them potentially valuable in various chemical reactions and industrial processes.

Q2: What is known about the structure of this compound?

A: this compound has been successfully crystallized and its structure characterized using X-ray diffraction []. The compound crystallizes in the monoclinic crystal system, specifically in the space group P121/n1. Its unit cell dimensions are a = 9.070(5) Å, b = 27.123(5) Å, c = 10.736(5) Å, and β = 104.461(5)° []. These structural details provide valuable insights for understanding its reactivity and its potential for forming complexes with metals like cobalt.

Q3: Can you describe the synthetic route for preparing this compound?

A: The synthesis of this compound involves a two-step process []:

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